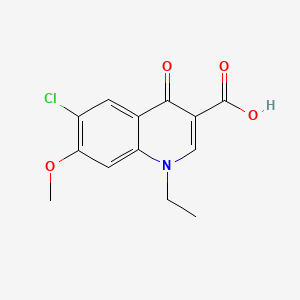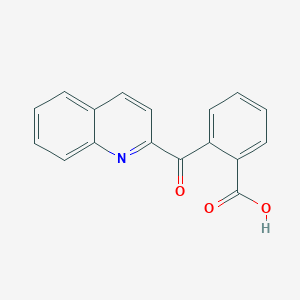![molecular formula C12H10ClN5O B11845747 6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine CAS No. 129409-64-9](/img/structure/B11845747.png)
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine is a chemical compound that belongs to the purine class of organic molecules It features a purine core structure substituted with a 4-chlorobenzyl group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with a purine derivative in the presence of a base such as potassium carbonate in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions to maximize yield, and implementing purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine core or the benzyl group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of materials with specific properties, such as liquid crystals.
Mecanismo De Acción
The mechanism of action of 6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets. The purine core structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The 4-chlorobenzyl group can enhance binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Chlorobenzyl)oxy)-4’-cyanoazobenzene: This compound also features a 4-chlorobenzyl group and has applications in liquid crystal technology.
4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene: Another similar compound with liquid crystalline properties.
Uniqueness
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine is unique due to its purine core, which is not present in the similar compounds listed above. This core structure provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and biochemistry.
Propiedades
Número CAS |
129409-64-9 |
|---|---|
Fórmula molecular |
C12H10ClN5O |
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10ClN5O/c13-8-3-1-7(2-4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18) |
Clave InChI |
PQEFDHGUTNYNMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate](/img/structure/B11845669.png)
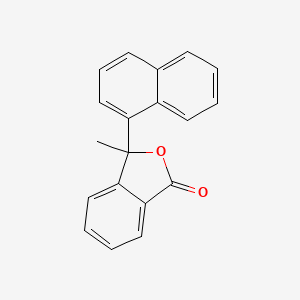
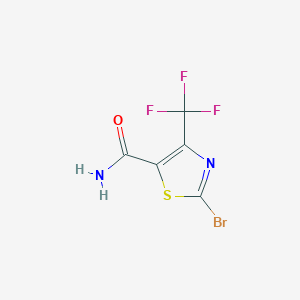
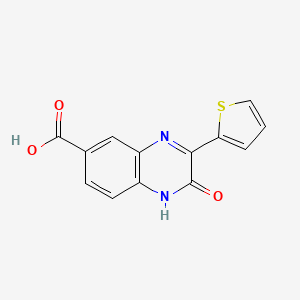

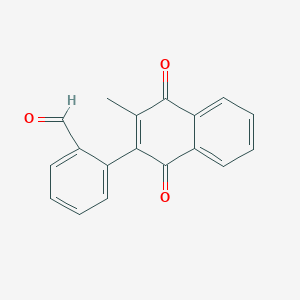

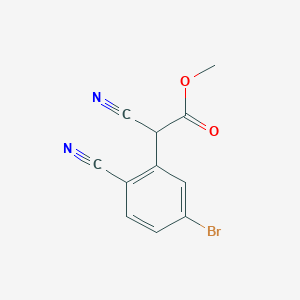
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)
